molecular formula C36H56Na2O7S2 B13753878 Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) CAS No. 5136-51-6

Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate)

Cat. No.: B13753878
CAS No.: 5136-51-6
M. Wt: 710.9 g/mol
InChI Key: XNVLWGKGHDHNFH-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form the disodium salt .

Industrial Production Methods

The industrial production of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) follows the same basic principles as the laboratory synthesis but on a larger scale. Continuous reactors are used to ensure consistent quality and yield. The sulfonation reaction is carefully controlled to prevent over-sulfonation, and the neutralization step is optimized to achieve the desired pH and purity .

Chemical Reactions Analysis

Types of Reactions

Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) primarily undergoes sulfonation and neutralization reactions during its synthesis . It can also participate in substitution reactions due to the presence of the sulfonate groups.

Common Reagents and Conditions

    Sulfonation: Sulfur trioxide or fuming sulfuric acid

    Neutralization: Sodium hydroxide or sodium carbonate

Major Products

The major product of the sulfonation and neutralization reactions is disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) itself .

Mechanism of Action

The mechanism of action of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is primarily based on its surfactant properties. It reduces the surface tension of water, allowing it to emulsify and disperse hydrophobic substances. The sulfonate groups interact with water molecules, while the hydrophobic dodecyl chains interact with non-polar substances, facilitating their solubilization .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: A similar surfactant with a shorter hydrophobic chain.

    Disodium lauryl ether sulfosuccinate: Another surfactant with similar emulsifying and dispersing properties.

Uniqueness

Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is unique due to its longer hydrophobic chains and the presence of two sulfonate groups, which enhance its surfactant properties and make it more effective in certain applications compared to similar compounds .

Properties

CAS No.

5136-51-6

Molecular Formula

C36H56Na2O7S2

Molecular Weight

710.9 g/mol

IUPAC Name

disodium;4-dodecyl-2-(5-dodecyl-2-sulfonatophenoxy)benzenesulfonate

InChI

InChI=1S/C36H58O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35(44(37,38)39)33(29-31)43-34-30-32(26-28-36(34)45(40,41)42)24-22-20-18-16-14-12-10-8-6-4-2;;/h25-30H,3-24H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

XNVLWGKGHDHNFH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=C(C=CC(=C2)CCCCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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